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A Comparative Guide to Biosimilar Insulin
Aspart and its Originator
An objective analysis of the efficacy, safety, and interchangeability of biosimilar insulin aspart
in relation to its reference product, supported by comprehensive clinical trial data and detailed

experimental protocols.

This guide provides a thorough comparison of biosimilar insulin aspart and its originator,

designed for researchers, scientists, and drug development professionals. The following

sections present key data on clinical efficacy, safety, immunogenicity, and

pharmacokinetic/pharmacodynamic profiles, alongside detailed methodologies of pivotal

studies and visual representations of critical pathways and workflows.

Efficacy: Glycemic Control
Clinical trials have consistently demonstrated the non-inferiority of biosimilar insulin aspart
compared to its originator in terms of glycemic control. The primary endpoint in these studies is

typically the change in glycated hemoglobin (HbA1c) from baseline.

A key phase 3 clinical trial, GEMELLI 1, compared the biosimilar SAR341402 (SAR-Asp) with

the originator NovoLog®/NovoRapid® (NN-Asp) over 26 weeks in patients with type 1 or type 2

diabetes. The study showed similar improvements in HbA1c in both treatment groups.[1][2] The

least squares mean difference in HbA1c change from baseline between SAR-Asp and NN-Asp
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was -0.08%, with a 95% confidence interval of -0.192 to 0.039, meeting the predefined non-

inferiority margin.[1][2] These positive glycemic control outcomes were sustained over a 12-

month period.[3]

Similarly, a 24-week, randomized, open-label study comparing another biosimilar, MYL-1601D,

with the originator NovoLog® demonstrated comparable efficacy. The changes from baseline in

HbA1c, fasting plasma glucose, and insulin dosages were similar in both treatment groups at

week 24.

Table 1: Comparison of Glycemic Control Endpoints

Parameter
Biosimilar Insulin
Aspart (SAR-Asp)

Originator Insulin
Aspart (NN-Asp)

Study

Mean Change in

HbA1c from Baseline

(26 Weeks)

-0.38% -0.30% GEMELLI 1

LS Mean Difference in

HbA1c (95% CI) (26

Weeks)

-0.08% (-0.192 to

0.039)
N/A GEMELLI 1

Mean Change in

HbA1c from Baseline

(12 Months)

-0.25% -0.26% GEMELLI 1

Parameter
Biosimilar Insulin
Aspart (MYL-
1601D)

Originator Insulin
Aspart (Ref-
InsAsp-US)

Study

Mean (SD) Change in

HbA1c from Baseline

(24 Weeks)

Similar to originator Similar to biosimilar MYL-1601D Study

Mean (SD) Change in

Fasting Plasma

Glucose from

Baseline (24 Weeks)

Similar to originator Similar to biosimilar MYL-1601D Study
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Safety and Immunogenicity
The safety and immunogenicity profiles of biosimilar insulin aspart have been shown to be

comparable to the originator product.

In the GEMELLI 1 trial, the incidence of adverse events, including hypoglycemia,

hypersensitivity reactions, and injection site reactions, was similar between the SAR-Asp and

NN-Asp groups over 12 months. The immunogenicity, assessed by the incidence and

prevalence of anti-insulin aspart antibodies (AIA), was also comparable between the two

groups. No relationship was observed between AIA titers and changes in HbA1c, insulin dose,

or the occurrence of hypoglycemia or hypersensitivity reactions.

A study on the biosimilar MYL-1601D also reported a similar safety profile to the originator, with

comparable rates of hypoglycemia and other adverse events. The primary endpoint of this

study was the assessment of immunogenicity, which was found to be similar between the

biosimilar and the originator.

Table 2: Safety and Immunogenicity Profile

Parameter
Biosimilar Insulin
Aspart (SAR-Asp)

Originator Insulin
Aspart (NN-Asp)

Study

Adverse Events (12

Months)

Similar incidence and

profile

Similar incidence and

profile
GEMELLI 1

Hypoglycemia (12

Months)
Similar rates Similar rates GEMELLI 1

Anti-Insulin Aspart

Antibody (AIA)

Response (12

Months)

Similar incidence and

prevalence

Similar incidence and

prevalence
GEMELLI 1
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Parameter
Biosimilar Insulin
Aspart (MYL-
1601D)

Originator Insulin
Aspart (Ref-
InsAsp-US)

Study

Serious Adverse

Events (24 Weeks)
9.2% 6.3% MYL-1601D Study

Treatment-Emergent

Antibody Response

(TEAR) Responders

(24 Weeks)

Treatment difference

(SE): -2.86 (4.16) with

90% CI: -9.71 to 3.99

N/A MYL-1601D Study

Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing

biosimilarity. Euglycemic clamp studies are the gold standard for assessing the PK and PD of

insulin products. These studies have demonstrated that biosimilar insulin aspart has a PK and

PD profile that is highly similar to the originator.

The GEMELLI X trial, a switching study, showed that alternating between the biosimilar SAR-

Asp and the originator NN-Asp resulted in equivalent pharmacokinetic exposure compared to

continuous use of the originator. The primary PK endpoints, area under the plasma

concentration curve (AUC) and maximum plasma concentration (Cmax), were similar between

the switching and non-switching groups.

Table 3: Pharmacokinetic Parameters from a Switching Study (GEMELLI X)

Parameter
Switching Group
(SAR-Asp)

Non-Switching
Group (NN-Asp)

90% Confidence
Interval of the Ratio

AUC (Area Under the

Curve)

Similar to non-

switching group

Similar to switching

group
Within 0.8-1.25

Cmax (Maximum

Concentration)

Similar to non-

switching group

Similar to switching

group

Within 0.8-1.25 (after

sensitivity analysis)

Experimental Protocols
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Euglycemic Clamp Study Methodology
The euglycemic clamp technique is a pivotal method for evaluating the pharmacodynamic

properties of insulin. The general protocol involves:

Subject Preparation: Subjects, typically individuals with type 1 diabetes to minimize the

influence of endogenous insulin, are admitted to a clinical research unit.

Insulin Infusion: An intravenous infusion of the insulin product (either biosimilar or originator)

is administered at a constant rate.

Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10

minutes).

Glucose Infusion: A variable-rate intravenous infusion of glucose is administered to maintain

a constant, predetermined blood glucose level (euglycemia).

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia over time is

measured. The GIR curve reflects the pharmacodynamic activity of the insulin.
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Euglycemic Clamp Study Workflow

Subject Admission and Preparation

Constant Insulin Infusion
(Biosimilar or Originator)

Frequent Blood Glucose Monitoring

Variable Glucose Infusion to Maintain Euglycemia

Feedback Loop

Measure Glucose Infusion Rate (GIR)

Pharmacodynamic Profile Analysis

Study Completion

Click to download full resolution via product page

Caption: Workflow of a typical euglycemic clamp study.

Clinical Trial Design: GEMELLI 1
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The GEMELLI 1 study was a multicenter, randomized, open-label, phase 3 trial designed to

compare the efficacy and safety of SAR-Asp and NN-Asp.

Participants: The study enrolled patients with type 1 or type 2 diabetes who were on multiple

daily injections of insulin in combination with insulin glargine.

Randomization: Participants were randomized to receive either SAR-Asp or NN-Asp.

Treatment: The treatment period was 26 weeks, with a 6-month safety extension, for a total

of 12 months.

Endpoints: The primary endpoint was the change in HbA1c from baseline to week 26.

Secondary endpoints included safety parameters and immunogenicity.
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GEMELLI 1 Clinical Trial Workflow

Patient Screening
(Type 1 or 2 Diabetes)

Randomization (1:1)

Treatment Arm A:
Biosimilar Insulin Aspart (SAR-Asp)

+ Insulin Glargine

Treatment Arm B:
Originator Insulin Aspart (NN-Asp)

+ Insulin Glargine

26-Week Treatment Period

6-Month Safety Extension

Primary Endpoint:
Change in HbA1c

Secondary Endpoints:
Safety & Immunogenicity

Click to download full resolution via product page

Caption: Simplified workflow of the GEMELLI 1 clinical trial.

Mechanism of Action: Insulin Signaling Pathway
Insulin aspart, like endogenous insulin, exerts its effects by binding to the insulin receptor on

the surface of cells, primarily in muscle and adipose tissues. This binding triggers a cascade of

intracellular signaling events.
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The activated insulin receptor phosphorylates various intracellular substrates, including insulin

receptor substrates (IRS). This leads to the activation of downstream pathways, such as the

PI3K/Akt pathway. A key outcome of this signaling cascade is the translocation of glucose

transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from

the bloodstream into the cell. Insulin aspart also inhibits the production of glucose by the liver.
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Insulin Aspart Signaling Pathway

Insulin Aspart
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Caption: Simplified insulin aspart signaling pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b240875?utm_src=pdf-body-img
https://www.benchchem.com/product/b240875?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b240875?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In conclusion, a comprehensive body of evidence from clinical trials demonstrates that

biosimilar insulin aspart is comparable to its originator in terms of efficacy, safety, and

immunogenicity. The highly similar pharmacokinetic and pharmacodynamic profiles further

support the interchangeability of these products, offering a valuable therapeutic alternative for

individuals with diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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